molecular formula C25H27N3O2S B6555995 N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-07-5

N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Cat. No. B6555995
CAS RN: 1040633-07-5
M. Wt: 433.6 g/mol
InChI Key: KIMIZIDUFQVYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide (NDEPTQC) is a synthetic compound that is used in various scientific research applications. It is a member of the quinoline family of compounds and has been studied for its potential therapeutic and pharmacological effects. NDEPTQC has a wide range of applications in scientific research due to its unique structure and properties.

Mechanism of Action

The exact mechanism of action of N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is not yet fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and energy metabolism. In addition, it is thought to interact with the endocannabinoid system, which is involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects
N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to modulate the activity of certain G-protein-coupled receptors, including GPR40 and GPR55. N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has also been shown to have anti-inflammatory, analgesic, and anti-convulsant properties.

Advantages and Limitations for Lab Experiments

N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its wide range of applications in scientific research due to its unique structure and properties. In addition, it is relatively easy to synthesize and is stable under a variety of conditions. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and therefore cannot be used in aqueous solutions. In addition, its effects on certain enzymes and G-protein-coupled receptors are not yet fully understood.

Future Directions

There are several potential future directions for the use of N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide in scientific research. One potential direction is to explore its potential as an anti-cancer drug. In addition, further research is needed to understand its effects on certain enzymes and G-protein-coupled receptors. Another potential direction is to investigate its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. Finally, further research is needed to understand its potential therapeutic and pharmacological effects.

Synthesis Methods

N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminoethanol with 8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxylic acid. This reaction yields N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide as the major product. Other methods of synthesis include the use of a Grignard reagent, the reaction of 8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxylic acid with diethylamine, and the reaction of 8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxylic acid with diisopropylamine.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been studied extensively for its potential therapeutic and pharmacological effects. It has been shown to have anti-inflammatory, analgesic, and anti-convulsant properties. In addition, it has been studied for its potential as an anti-cancer drug. N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has also been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-4-28(5-2)14-13-26-25(29)24-22(17-9-7-6-8-10-17)20-16-27-21-12-11-18(30-3)15-19(21)23(20)31-24/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMIZIDUFQVYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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